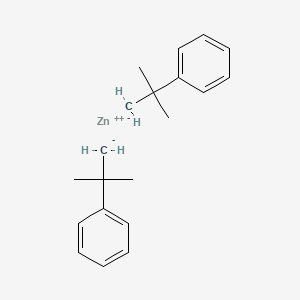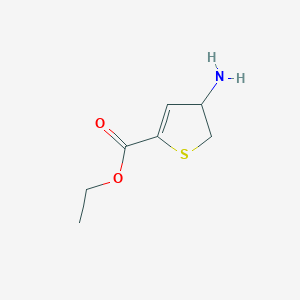![molecular formula C10H10OS2 B14330314 1-Phenyl-7-oxa-2,6-dithiabicyclo[2.2.1]heptane CAS No. 106182-79-0](/img/structure/B14330314.png)
1-Phenyl-7-oxa-2,6-dithiabicyclo[2.2.1]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenyl-7-oxa-2,6-dithiabicyclo[221]heptane is a unique bicyclic compound characterized by its distinct structure, which includes an oxygen and two sulfur atoms within its bicyclic framework
準備方法
The synthesis of 1-Phenyl-7-oxa-2,6-dithiabicyclo[2.2.1]heptane typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems. The reaction involves the cycloaddition of a furan derivative with an appropriate dienophile, followed by further functionalization to introduce the phenyl and dithio groups. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and selectivity .
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for cost-effectiveness and efficiency.
化学反応の分析
1-Phenyl-7-oxa-2,6-dithiabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfur-oxygen bonds.
Common reagents and conditions for these reactions include the use of organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity. The major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve modifications to the sulfur and oxygen atoms within the bicyclic framework .
科学的研究の応用
1-Phenyl-7-oxa-2,6-dithiabicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules in specific ways, making it a potential candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfur-containing compounds have shown efficacy.
Industry: It is used in the production of polymers and materials with specialized properties, such as enhanced stability and reactivity
作用機序
The mechanism by which 1-Phenyl-7-oxa-2,6-dithiabicyclo[2.2.1]heptane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. The presence of sulfur atoms can also facilitate redox reactions, influencing cellular processes and signaling pathways .
類似化合物との比較
1-Phenyl-7-oxa-2,6-dithiabicyclo[2.2.1]heptane can be compared with other bicyclic compounds such as:
7-Oxabicyclo[2.2.1]heptane: This compound lacks the sulfur atoms and has different reactivity and applications.
7-Oxabicyclo[2.2.1]heptane derivatives: These include various substituted versions that exhibit unique properties and uses in different fields.
The uniqueness of this compound lies in its combination of oxygen and sulfur atoms within the bicyclic framework, which imparts distinct chemical and biological properties.
特性
CAS番号 |
106182-79-0 |
|---|---|
分子式 |
C10H10OS2 |
分子量 |
210.3 g/mol |
IUPAC名 |
1-phenyl-7-oxa-2,6-dithiabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H10OS2/c1-2-4-8(5-3-1)10-11-9(6-12-10)7-13-10/h1-5,9H,6-7H2 |
InChIキー |
ILDSFECDEVYKHU-UHFFFAOYSA-N |
正規SMILES |
C1C2CSC(O2)(S1)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



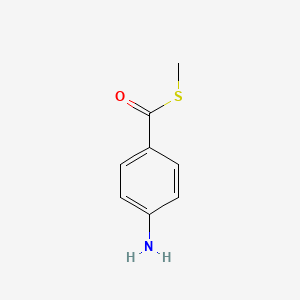
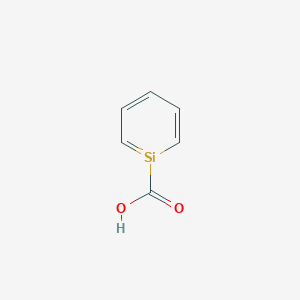
![2-[(Chloroethynyl)sulfanyl]-2-methylpropane](/img/structure/B14330262.png)
![1H-Isoindole-1,3(2H)-dione, 2-[(4-methoxyphenyl)amino]-](/img/structure/B14330269.png)
![[3-(2-Methylphenyl)-1-phenylpropyl]phosphonic acid](/img/structure/B14330277.png)
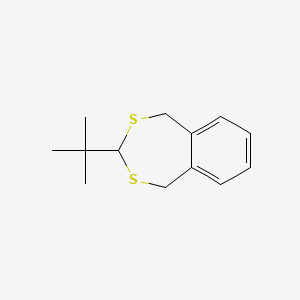

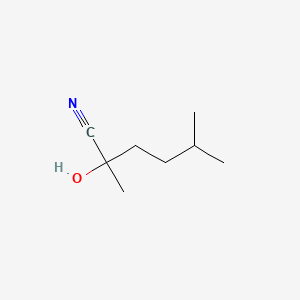
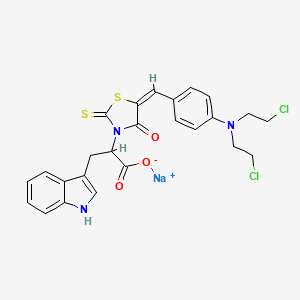
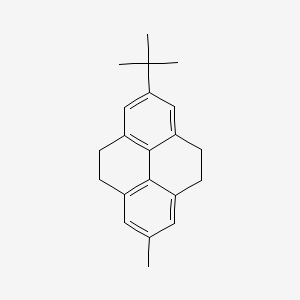
![1-[(Decylsulfanyl)methyl]-3-ethyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14330308.png)
